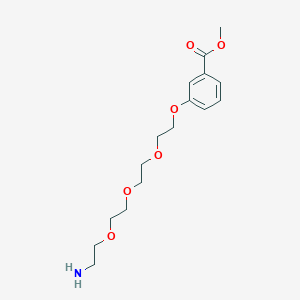
TPE2TPy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[4’-(4’‘-2,2’:6’,2’'-terpyridyl)-biphenyl-4-yl]-1,2-diphenylethene, commonly known as TPE2TPy, is a compound that exhibits aggregation-induced emission (AIE) properties. This means that while it is non-luminescent in solution, it becomes highly emissive when aggregated. This unique property makes this compound a valuable compound in various scientific and industrial applications, particularly in the field of sensing and imaging.
Vorbereitungsmethoden
The synthesis of TPE2TPy typically involves the reaction of 1,2-bis(4-bromophenyl)-1,2-diphenylethene with 4’-(4-bromophenyl)-2,2’:6’,2’'-terpyridine under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran. The product is then purified through column chromatography to obtain pure this compound .
Analyse Chemischer Reaktionen
TPE2TPy undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
TPE2TPy has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which TPE2TPy exerts its effects is primarily through its AIE properties. When this compound molecules aggregate, the restriction of intramolecular rotations leads to an increase in fluorescence. This property is exploited in various applications, such as sensing and imaging, where the presence of target molecules or conditions induces aggregation and subsequent fluorescence .
Vergleich Mit ähnlichen Verbindungen
TPE2TPy can be compared with other similar compounds such as:
1-[4’-(4’‘-2,2’6’,2’'-terpyridyl)-biphenyl-4-yl]-1,2,2-triphenylethene (TPETPy): Similar to this compound but with a different molecular structure, leading to variations in its AIE properties.
2,2’6’,2’'-Terpyridine (TPy): A simpler compound that also exhibits metal ion binding properties but lacks the AIE characteristics of this compound.
The uniqueness of this compound lies in its dual terpyridine units, which enhance its metal ion binding capabilities and its AIE properties, making it more versatile for various applications .
Eigenschaften
Molekularformel |
C68H46N6 |
|---|---|
Molekulargewicht |
947.1 g/mol |
IUPAC-Name |
4-[4-[4-[(E)-2-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-1,2-diphenylethenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C68H46N6/c1-3-15-53(16-4-1)67(55-35-31-49(32-36-55)47-23-27-51(28-24-47)57-43-63(59-19-7-11-39-69-59)73-64(44-57)60-20-8-12-40-70-60)68(54-17-5-2-6-18-54)56-37-33-50(34-38-56)48-25-29-52(30-26-48)58-45-65(61-21-9-13-41-71-61)74-66(46-58)62-22-10-14-42-72-62/h1-46H/b68-67+ |
InChI-Schlüssel |
KWPBXFRXKWHOBR-KSSWCAPESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)/C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


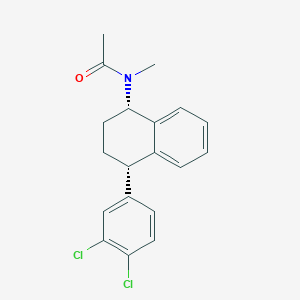
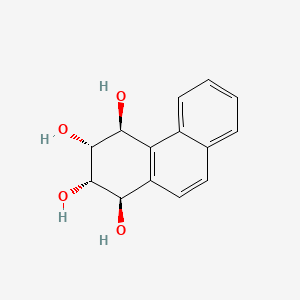
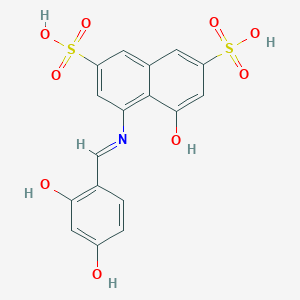
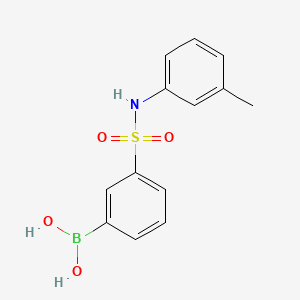
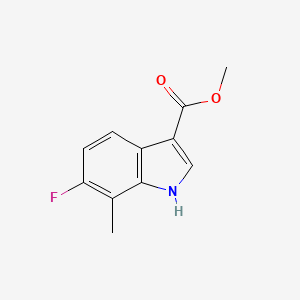
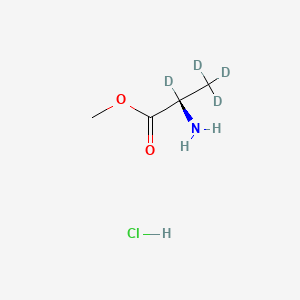
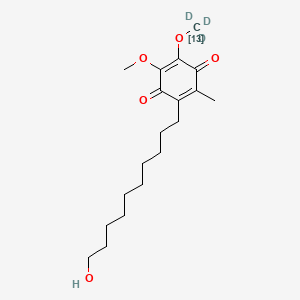
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
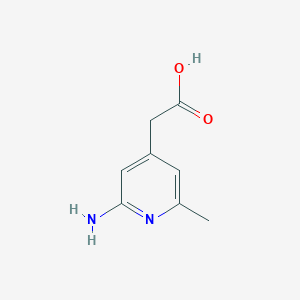
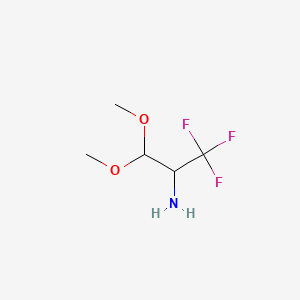
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
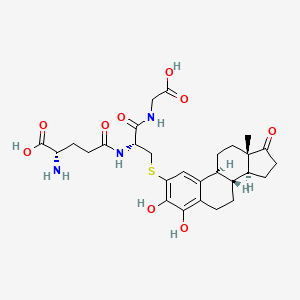
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
